1,3-Benzodioxole, 5-propoxy-
Description
1,3-Benzodioxole is a bicyclic aromatic compound consisting of a benzene ring fused with a dioxole ring (two oxygen atoms at the 1,3-positions). The 5-propoxy derivative features a propoxy group (–OCH₂CH₂CH₃) attached to the 5-position of the benzodioxole core. This substituent introduces steric and electronic effects that influence its physicochemical properties and reactivity.
Properties
CAS No. |
87590-42-9 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-propoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
WEZFPHYHXDVBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The propoxy group (-OCH₂CH₂CH₃) undergoes selective oxidation under controlled conditions:
| Reagent/Conditions | Product | Mechanism | Source |
|---|---|---|---|
| KMnO₄ (acidic) | 5-Carboxy-1,3-benzodioxole | Propoxy chain oxidizes to carboxylic acid via intermediate aldehydes. | |
| CrO₃/H₂SO₄ | 5-(2-Oxopropyl)-1,3-benzodioxole | Partial oxidation stops at ketone formation. | |
| Ozone (O₃) followed by H₂O₂ | 5-Hydroxy-1,3-benzodioxole | Oxidative cleavage of the propoxy group to a hydroxyl substituent. |
Key Insight : The oxidation pathway depends on the strength of the oxidizing agent and reaction pH. Stronger agents (e.g., KMnO₄) fully oxidize the propoxy chain, while milder conditions (e.g., CrO₃) yield ketones.
Reduction Reactions
Reductive modifications target both the dioxole ring and substituents:
Notable Observation : Catalytic hydrogenation preserves the dioxole ring but reduces aromaticity, enhancing reactivity toward electrophiles.
Nucleophilic Substitution
The propoxy group participates in SN2 reactions under basic conditions:
Mechanistic Note : Steric hindrance from the dioxole ring slows substitution rates compared to simpler aryl ethers.
Ring-Opening Reactions
The dioxole ring (1,3-dioxolane) is susceptible to acid-catalyzed cleavage:
Critical Factor : Ring-opening yields catechol derivatives, which are valuable in synthesizing antioxidants and ligands .
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzodioxole ring directs electrophiles to the 4- and 6-positions:
Stereoelectronic Effect : The dioxole ring’s electron-donating effect enhances reactivity toward electrophiles by ~10⁴ compared to benzene .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
Yield Optimization : Coupling reactions require anhydrous conditions and inert atmospheres for >80% yields .
Photochemical Reactions
UV irradiation induces unique reactivity:
| Condition | Product | Application | Source |
|---|---|---|---|
| UV (254 nm) in CH₃CN | [2+2] Cycloaddition adducts | Synthesis of strained polycyclic compounds. | |
| UV/O₂ | Quinone derivatives | Oxidative photodegradation pathways. |
Caution : Photoreactions often produce complex mixtures requiring chromatographic separation .
Thermal Decomposition
Pyrolysis studies reveal stability limits:
Thermogravimetric Analysis (TGA) : Decomposition onset occurs at 280°C, with a mass loss of 95% by 400°C .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key derivatives of 1,3-benzodioxole and their substituents:
Physicochemical Properties
- Solubility: Safrole: Insoluble in water, miscible with organic solvents (e.g., ethanol, ether) . 5-Propanoyl derivative: Likely polar due to the ketone group; solubility in DMSO or ethanol inferred .
Reactivity and Functional Behavior
- Electrochemical Applications: Unsubstituted 1,3-benzodioxole acts as a solid-electrolyte interphase (SEI) precursor in lithium-ion batteries but underperforms compared to vinylene carbonate due to reduction at higher potentials .
- Synthetic Utility :
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